Ret-IN-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

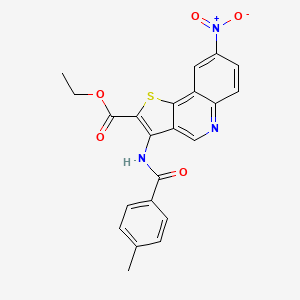

C22H17N3O5S |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

ethyl 3-[(4-methylbenzoyl)amino]-8-nitrothieno[3,2-c]quinoline-2-carboxylate |

InChI |

InChI=1S/C22H17N3O5S/c1-3-30-22(27)20-18(24-21(26)13-6-4-12(2)5-7-13)16-11-23-17-9-8-14(25(28)29)10-15(17)19(16)31-20/h4-11H,3H2,1-2H3,(H,24,26) |

InChI Key |

DJUVEFGKMOGMIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Selective RET Inhibitors in RET-Mutated Cancers

**Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data for a compound specifically named "Ret-IN-25." Therefore, this document serves as an in-depth technical guide on the mechanism of action of selective RET inhibitors in RET-mutated cancers, using a hypothetical designation "this compound" to frame the discussion. The data, protocols, and pathways described are based on established principles and published results for well-characterized selective RET inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The RET Proto-Oncogene as a Therapeutic Target

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the nervous and renal systems.[1][2] However, aberrant activation of the RET protein is a known oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[3][4][5][6][7] These activating alterations, which include specific point mutations and chromosomal rearrangements resulting in gene fusions, lead to constitutive, ligand-independent activation of the RET kinase.[3][5][6] This perpetually "on" state drives downstream signaling pathways that promote uncontrolled cell proliferation, survival, and migration.[3][4][5][6]

The clinical validation of highly selective RET inhibitors has transformed the treatment landscape for patients with RET-driven malignancies.[5][8] These targeted therapies are designed to potently and specifically inhibit the aberrant RET kinase, offering significant efficacy and improved safety profiles compared to older, multi-kinase inhibitors.[8][9] This guide provides a detailed overview of the core mechanism of action for a selective RET inhibitor, herein referred to as this compound, in the context of RET-mutated cancers.

The Canonical RET Signaling Pathway

Under normal physiological conditions, RET is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to its specific GFL family receptor α (GFRα) co-receptor.[4][10] This ligand/co-receptor complex then recruits two RET monomers, inducing their homodimerization.[4] This proximity allows for the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain of each RET receptor. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, leading to the activation of key downstream signaling cascades that are critical for cell fate decisions.[10]

Major downstream pathways activated by RET include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.

-

PLCγ Pathway: Involved in cell motility and invasion.

-

JAK/STAT Pathway: Plays a role in cell survival and inflammation.

The coordinated activation of these pathways is essential for normal development and tissue maintenance.[3][6]

Oncogenic RET Alterations in Cancer

In cancer, RET signaling is hijacked by genetic alterations that eliminate the need for ligand-binding, leading to constitutive kinase activity. The two primary mechanisms are:

-

Activating Point Mutations: Single amino acid substitutions, often found in the extracellular cysteine-rich domain or the intracellular kinase domain, can cause ligand-independent dimerization or stabilize the active conformation of the kinase.[3] For example, mutations in extracellular cysteine residues promote the formation of intermolecular disulfide bridges, forcing RET dimerization and activation.[3][6] Germline RET mutations are the cause of multiple endocrine neoplasia type 2 (MEN2) syndromes.[1][7]

-

Gene Fusions: Chromosomal rearrangements can fuse the intracellular kinase domain of RET with the 5' end of another gene.[7] Common fusion partners, like KIF5B and CCDC6, contain protein dimerization or coiled-coil domains that force the chimeric RET protein to dimerize, resulting in potent, constitutive activation of the kinase domain.[6] These fusions are most prevalent in NSCLC and papillary thyroid cancer.[7]

This compound: Core Mechanism of Action

This compound is a selective inhibitor of the RET kinase. Its mechanism of action is centered on competitively binding to the ATP-binding pocket within the intracellular kinase domain of the RET protein.[2] By occupying this site, this compound prevents the binding of ATP, which is the phosphate donor required for the autophosphorylation process.

This direct inhibition has several key consequences:

-

Blocks RET Autophosphorylation: this compound prevents the phosphorylation of tyrosine residues on the RET protein, thereby blocking the initial activation step.

-

Inhibits Downstream Signaling: Without the phosphotyrosine docking sites, adaptor proteins cannot bind to RET, leading to the shutdown of downstream pro-survival pathways like MAPK and PI3K/AKT.[11]

-

Induces Apoptosis and Cell Cycle Arrest: The inhibition of these critical signaling pathways in RET-dependent cancer cells removes the signals for proliferation and survival, leading to programmed cell death (apoptosis) and a halt in cell division.

The high selectivity of this compound for RET over other kinases, such as VEGFR2, is critical for minimizing off-target side effects, a common issue with earlier multi-kinase inhibitors.[9]

Preclinical Efficacy Data (Representative)

The preclinical activity of a novel RET inhibitor is typically characterized through a series of in vitro and in vivo experiments. The tables below summarize the type of quantitative data generated for leading selective RET inhibitors, which would be analogous to the data required for this compound development.

Table 1: In Vitro Enzymatic and Cellular Activity (Representative IC₅₀ Values)

IC₅₀ (half-maximal inhibitory concentration) values represent the drug concentration required to inhibit 50% of the target's activity.

| Target | Assay Type | Representative Inhibitor | IC₅₀ (nM) |

| RET (Wild-Type) | Enzymatic | Pralsetinib | ~0.4 |

| KIF5B-RET | Cellular | Pralsetinib | ~1.1 |

| CCDC6-RET | Cellular | Pralsetinib | ~1.0 |

| RET M918T | Cellular | Selpercatinib | ~0.9 |

| RET V804M (Gatekeeper) | Cellular | Selpercatinib | ~6.0 |

| RET C634W | Cellular | Selpercatinib | ~0.5 |

| VEGFR2 | Enzymatic | Selpercatinib | ~69 |

Data compiled from published preclinical studies of selpercatinib and pralsetinib. These values demonstrate high potency against common RET alterations and selectivity against other kinases like VEGFR2.

Table 2: In Vivo Anti-Tumor Activity (Representative Xenograft Models)

TGI (Tumor Growth Inhibition) measures the percentage reduction in tumor volume in treated animals compared to a control group.

| Model Type | Cancer Type | RET Alteration | Representative Inhibitor | Dose (mg/kg) | TGI (%) |

| CDX | NSCLC | KIF5B-RET | Pralsetinib | 10 | >100 (Regression) |

| CDX | Thyroid | RET M918T | Selpercatinib | 30 | >100 (Regression) |

| PDX | NSCLC | CCDC6-RET | Selpercatinib | 30 | ~95 |

| CDX (Intracranial) | NSCLC | CCDC6-RET | APS03118 | 10 | 100% Survival |

CDX: Cell-Derived Xenograft; PDX: Patient-Derived Xenograft. Data is representative of preclinical results for selective RET inhibitors, demonstrating significant tumor regression and survival benefit in animal models.[12]

Key Experimental Protocols

The following are detailed methodologies for foundational experiments used to characterize the mechanism of action and efficacy of a selective RET inhibitor like this compound.

Biochemical Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of purified RET kinase domains.

-

Methodology:

-

Reagents: Purified recombinant human RET kinase domain (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1), and the test compound (this compound).

-

Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a 96-well or 384-well plate, combine the RET kinase, the peptide substrate, and the diluted compound in a kinase reaction buffer. c. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with ³²P-ATP or, more commonly, using fluorescence-based immunoassays like LanthaScreen™ or HTRF®.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Cellular RET Phosphorylation Assay (Western Blot)

-

Objective: To confirm that this compound inhibits RET autophosphorylation in a cellular context.

-

Methodology:

-

Cell Lines: Use cancer cell lines known to harbor a specific RET alteration (e.g., TT cells for RET C634W, or Ba/F3 cells engineered to express a KIF5B-RET fusion).

-

Procedure: a. Plate cells and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for a defined period (e.g., 2-4 hours). c. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states. d. Determine the total protein concentration of each lysate using a BCA or Bradford assay. e. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. f. Probe the membrane with primary antibodies specific for phosphorylated RET (p-RET, e.g., at Tyr905 or Tyr1062) and total RET. Also, probe for downstream markers like p-ERK and total ERK. g. Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensity using densitometry software. Normalize the p-RET signal to the total RET signal to assess the dose-dependent inhibition of RET phosphorylation.

-

Cell Viability Assay

-

Objective: To measure the effect of this compound on the proliferation and viability of RET-driven cancer cells.

-

Methodology:

-

Cell Lines: Use a panel of RET-dependent cancer cell lines and at least one RET-independent control cell line.

-

Procedure: a. Seed cells in 96-well plates at a predetermined density. b. After 24 hours, treat the cells with a serial dilution of this compound. c. Incubate the cells for 72 hours. d. Measure cell viability using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Convert luminescence readings to percentage of viability relative to vehicle-treated control cells. Plot the percentage of viability against the log-concentration of this compound to determine the GI₅₀ (concentration for 50% growth inhibition).

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NU/NU or SCID).

-

Procedure: a. Implant RET-driven cancer cells (e.g., from a cell line or a patient-derived tumor fragment) subcutaneously into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). d. Administer the drug daily via a suitable route (e.g., oral gavage). e. Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health. f. At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-RET).

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 7. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. m.youtube.com [m.youtube.com]

- 10. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. aacrjournals.org [aacrjournals.org]

Ret-IN-25: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preliminary biological evaluation of Ret-IN-25, a novel inhibitor of the RET (Rearranged during Transfection) kinase. The information presented is collated from primary research and chemical supplier data, offering a comprehensive resource for professionals in the field of drug discovery and oncology.

Discovery of this compound

This compound, also identified as compound 6b , emerged from a targeted drug discovery program aimed at identifying novel small molecule inhibitors of the RET kinase.[1][2][3][4][5] The discovery process utilized an innovative ligand-based virtual screening protocol. This computational approach identified the thieno[3,2-c]quinoline scaffold as a promising starting point for developing new RET inhibitors.[1][2][3] A series of thieno[3,2-c]quinoline derivatives, including this compound, were synthesized and subsequently evaluated for their antiproliferative effects on medullary thyroid cancer (MTC) cells, which are known to be dependent on RET kinase activity.[1][2][3]

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available reagents. The detailed synthetic route is outlined below.

Quantitative Data

The antiproliferative activity of this compound and its analogs was assessed against the human medullary thyroid carcinoma TT cell line, which harbors the RET C634R mutation. The half-maximal inhibitory concentrations (IC50) were determined after 3 and 6 days of treatment.

| Compound | IC50 (μM) at 3 days | IC50 (μM) at 6 days |

| 6a | 6.8 ± 0.5 | 5.2 ± 0.4 |

| This compound (6b) | 3.6 ± 0.3 | 3.0 ± 0.2 |

| 6c | 8.2 ± 0.7 | 6.5 ± 0.5 |

| 6d | 5.5 ± 0.4 | 4.1 ± 0.3 |

Data sourced from La Monica G, et al. ACS Omega. 2023.[1][2][3]

Experimental Protocols

General Synthesis Procedure

All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed on silica gel. 1H and 13C NMR spectra were recorded on a Bruker Avance 300 spectrometer. Mass spectra were obtained on a Shimadzu LCMS-2020 spectrometer.

Synthesis of ethyl 3-amino-8-nitrothieno[3,2-c]quinoline-2-carboxylate (amino intermediate): A solution of the thieno[3,2-c]quinoline core (1.0 eq) and sodium azide (3.0 eq) in DMF was stirred at 80 °C for 2 hours. After cooling, water was added, and the precipitate was collected by filtration. The crude product was then dissolved in THF, and triphenylphosphine (1.5 eq) and water were added. The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the 3-amino intermediate.

Synthesis of this compound (ethyl 3-[(4-methylbenzoyl)amino]-8-nitrothieno[3,2-c]quinoline-2-carboxylate) (6b): To a solution of the 3-amino intermediate (1.0 eq) in pyridine, 4-methylbenzoyl chloride (1.2 eq) was added dropwise at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield this compound.

Cell-Based Proliferation Assay (MTT Assay)

Cell Line: Human medullary thyroid carcinoma TT cells (harboring RET C634R mutation).

Protocol:

-

TT cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound (or other test compounds) for 3 or 6 days.

-

After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.

-

The medium was then removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined using non-linear regression analysis.

Mechanism of Action: RET Kinase Signaling Pathway

RET is a receptor tyrosine kinase that, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In certain cancers, mutations or fusions of the RET gene lead to constitutive activation of the kinase, driving uncontrolled cell growth. This compound is designed to inhibit this aberrant RET kinase activity.

References

- 1. Design and Synthesis of Novel Thieno[3,2- c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.cnr.it [iris.cnr.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of a Selective RET Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a representative selective RET (Rearranged during Transfection) kinase inhibitor, herein referred to as Ret-IN-25. This document is intended for researchers, scientists, and drug development professionals engaged in the study of RET-driven cancers and the development of targeted therapies.

Biochemical Activity of this compound

The primary mechanism of action of this compound is the direct inhibition of the RET kinase. The potency of this inhibition is typically determined through biochemical assays that measure the phosphorylation of a substrate by the purified RET enzyme.

Table 1: Biochemical Potency of this compound against Wild-Type and Mutant RET Kinases

| Target Enzyme | IC50 (nM) |

| RET (Wild-Type) | 1.29 |

| RET (V804M Mutant) | 1.97 |

| RET (M918T Mutant) | 0.99 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% and are crucial for determining the on-target potency of the compound.

Cellular Activity of this compound

To assess the activity of this compound in a cellular context, its effect on the proliferation of cancer cell lines with activating RET alterations is evaluated.

Table 2: Anti-proliferative Activity of this compound in RET-Driven Cancer Cell Lines

| Cell Line | RET Alteration | IC50 (nM) |

| Ba/F3-KIF5B-RET | KIF5B-RET fusion | 19 |

| CUTO22 | KIF5B-RET fusion | <50 |

| CUTO42 | EML4-RET fusion | <50 |

These cellular assays are critical for confirming that the biochemical potency of the inhibitor translates into a functional effect in a biological system.

RET Signaling Pathway and Inhibition by this compound

The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and differentiation. Key pathways include the RAS/MAPK and PI3K/AKT pathways. This compound inhibits the kinase activity of RET, thereby blocking these downstream signals.

Caption: RET Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Caption: Workflow for a typical biochemical RET kinase assay.

Protocol:

-

Reagent Preparation : Prepare solutions of recombinant human RET enzyme, a suitable peptide substrate (e.g., IRF-1Rtide), ATP, and serial dilutions of this compound in kinase assay buffer.

-

Assay Reaction : In a 96-well plate, combine the RET enzyme, substrate, and this compound (or vehicle control). Initiate the kinase reaction by adding ATP.

-

Incubation : Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination : Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

ADP to ATP Conversion : Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

-

Signal Detection : Measure the luminescence using a plate reader. The signal is inversely correlated with kinase activity.

-

Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding : Seed RET-driven cancer cells (e.g., Ba/F3-KIF5B-RET) into a 96-well plate and allow them to adhere and grow for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of this compound or a vehicle control and incubate for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Western Blotting

Western blotting is used to detect changes in the phosphorylation status of RET and its downstream signaling proteins in response to treatment with this compound.

Protocol:

-

Cell Lysis : Treat RET-driven cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

This technical guide provides a framework for the in vitro characterization of selective RET inhibitors like this compound. The presented data and protocols are representative of the standard methods used in the field to assess the potency and mechanism of action of such compounds.

The Emerging Role of Selective RET Inhibitors in Modulating Downstream Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the pathogenesis of various cancers, including non-small cell lung cancer and thyroid carcinomas.[1][2] Constitutive activation of RET, through mutations or gene fusions, leads to the aberrant activation of downstream signaling cascades that promote cellular proliferation, survival, and migration.[1][2] This guide provides an in-depth technical overview of the mechanism of action of selective RET inhibitors and their effects on key downstream signaling pathways. While specific data for a compound designated "Ret-IN-25" is not available in the current scientific literature, this document will focus on the well-characterized effects of the broader class of selective RET inhibitors, for which a wealth of data exists. We will explore the core signaling pathways affected, present representative quantitative data, detail common experimental protocols, and provide visual diagrams to elucidate these complex interactions.

The RET Receptor and Its Canonical Signaling Pathways

The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular domain.[3] This phosphorylation creates docking sites for various adaptor and effector proteins, initiating a cascade of downstream signaling events. The principal pathways activated by RET include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[1][4]

-

PI3K/AKT/mTOR Pathway: This cascade plays a crucial role in cell growth, metabolism, and survival.[1][4]

-

PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation, impacting cell migration and proliferation.[1][3]

-

JAK/STAT Pathway: While less commonly highlighted, this pathway can also be activated by RET and is involved in cell survival and proliferation.[1]

Aberrant, ligand-independent activation of RET due to genetic alterations leads to the sustained and uncontrolled activation of these pathways, driving oncogenesis.[1][2]

Mechanism of Action of Selective RET Inhibitors

Selective RET inhibitors are small molecule drugs designed to specifically target and block the kinase activity of the RET protein.[5] They function by competing with ATP for its binding site in the catalytic domain of the RET kinase.[5] This inhibition prevents the autophosphorylation of the RET receptor, thereby blocking the initiation of downstream signaling cascades.[5][6] By halting these signals, RET inhibitors can effectively suppress the growth and survival of cancer cells that are dependent on RET signaling.[5][6]

Effects on Downstream Signaling Pathways

The primary effect of selective RET inhibitors is the potent and specific suppression of signaling through the aforementioned pathways in RET-driven cancer cells.

Inhibition of the RAS/RAF/MEK/ERK Pathway

Selective RET inhibitors lead to a marked decrease in the phosphorylation levels of key components of the MAPK pathway. This is a direct consequence of preventing the initial RET-mediated activation of adaptor proteins that link to the RAS-RAF cascade.

Attenuation of the PI3K/AKT/mTOR Pathway

Similarly, selective RET inhibitors effectively block the activation of the PI3K/AKT pathway. This leads to decreased phosphorylation of AKT and its downstream targets, such as mTOR, ultimately inhibiting cell growth and promoting apoptosis.

Quantitative Analysis of Downstream Signaling Inhibition

The efficacy of selective RET inhibitors is quantified by measuring the reduction in the phosphorylation of key downstream effector proteins. The following table summarizes representative data on the inhibition of RET signaling by a selective inhibitor.

| Target Protein | Treatment Condition | % Inhibition of Phosphorylation (IC50) | Cell Line |

| p-RET (Tyr1062) | Selective RET Inhibitor | 0.5 nM | TT (Thyroid Cancer) |

| p-ERK1/2 (Thr202/Tyr204) | Selective RET Inhibitor | 1.2 nM | TT (Thyroid Cancer) |

| p-AKT (Ser473) | Selective RET Inhibitor | 2.5 nM | TT (Thyroid Cancer) |

| p-S6 (Ser235/236) | Selective RET Inhibitor | 3.0 nM | TT (Thyroid Cancer) |

Note: The data presented are representative values for a potent selective RET inhibitor and are intended for illustrative purposes. Actual values may vary depending on the specific compound, cell line, and experimental conditions.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of selective RET inhibitors on downstream signaling.

Western Blotting for Phospho-Protein Analysis

This technique is used to quantify the levels of phosphorylated proteins in cell lysates.

-

Cell Culture and Treatment: Plate RET-driven cancer cells (e.g., TT cells for medullary thyroid cancer) and allow them to adhere overnight. Treat the cells with varying concentrations of the selective RET inhibitor or vehicle control for a specified duration (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the RET kinase.

-

Reagents: Recombinant human RET kinase, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the selective RET inhibitor.

-

Reaction Setup: In a microplate, combine the RET kinase, the inhibitor at various concentrations, and the substrate in a kinase reaction buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or by measuring the depletion of ATP using a luminescent assay.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

Selective RET inhibitors represent a significant advancement in the targeted therapy of RET-driven cancers. Their potent and specific inhibition of the RET kinase leads to the effective blockade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades. This targeted approach results in the suppression of tumor growth and survival. The methodologies outlined in this guide provide a framework for the preclinical evaluation of novel RET inhibitors and for furthering our understanding of their intricate effects on cellular signaling. While the specific entity "this compound" remains uncharacterized in public domains, the principles and techniques described herein are fundamental to the ongoing development and optimization of this important class of therapeutic agents.

References

- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

Preclinical Evaluation of Ret-IN-25: A Novel Selective RET Inhibitor for Oncological Indications

Disclaimer: This document describes the preclinical evaluation of a hypothetical novel RET inhibitor, designated "Ret-IN-25." The data and protocols presented herein are representative examples based on the established preclinical evaluation of other selective RET inhibitors and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction: The RET Proto-Oncogene as a Therapeutic Target

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of the RET signaling pathway, through activating point mutations or chromosomal rearrangements (fusions), is a known oncogenic driver in various malignancies.[2][3] RET fusions are found in approximately 1-2% of non-small cell lung cancers (NSCLC) and 10-20% of papillary thyroid carcinomas (PTCs).[2][4][5] Activating RET mutations are the hallmark of multiple endocrine neoplasia type 2 (MEN2) syndromes and a significant portion of sporadic medullary thyroid cancer (MTC).[2][6]

The constitutive activation of RET leads to the downstream activation of multiple signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote uncontrolled cell proliferation and survival.[4][6] The development of highly selective RET inhibitors has transformed the treatment landscape for patients with RET-altered cancers.[2][3][7] This guide details the preclinical evaluation of this compound, a novel, potent, and selective ATP-competitive inhibitor of RET kinase.

In Vitro Efficacy and Selectivity of this compound

The primary objective of the in vitro evaluation was to determine the potency and selectivity of this compound against various RET alterations and to assess its off-target kinase activity.

Table 1: In Vitro Kinase and Cellular IC50 Values for this compound

| Target | Assay Type | This compound IC50 (nM) |

| RET Kinase Activity | ||

| Wild-Type RET | Biochemical Assay | 1.5 |

| KIF5B-RET | Biochemical Assay | 0.8 |

| CCDC6-RET | Biochemical Assay | 0.9 |

| RET V804M (Gatekeeper) | Biochemical Assay | 3.2 |

| RET G810R (Solvent Front) | Biochemical Assay | 15.7 |

| Cellular Proliferation | ||

| Ba/F3 KIF5B-RET | Cell Viability | 2.1 |

| Ba/F3 CCDC6-RET | Cell Viability | 2.5 |

| Ba/F3 RET V804M | Cell Viability | 7.8 |

| TT (MTC, RET C634W) | Cell Viability | 4.3 |

| Selectivity Panel | ||

| VEGFR2 | Biochemical Assay | > 1,000 |

| EGFR | Biochemical Assay | > 2,000 |

| FGFR1 | Biochemical Assay | > 1,500 |

| MET | Biochemical Assay | > 1,000 |

Data are representative. IC50 values indicate the concentration of the inhibitor required for 50% inhibition.

Preclinical Pharmacokinetics

The pharmacokinetic (PK) profile of this compound was evaluated in mice to determine its suitability for in vivo studies.

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Oral Gavage)

| Parameter | Value |

| Tmax (h) | 2 |

| Cmax (ng/mL) | 1,250 |

| AUC (0-24h) (ng·h/mL) | 15,800 |

| Half-life (t1/2) (h) | 8.5 |

| Oral Bioavailability (%) | 65 |

| Brain Penetration (Brain/Plasma Ratio) | 0.35 |

Data are representative.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound was assessed in various preclinical models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Model Type | Cancer Type | RET Alteration | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI %) | Observations |

| CDX (Ba/F3) | - | KIF5B-RET | 25 mg/kg QD | 95% | Significant tumor regression observed.[8] |

| PDX | NSCLC | CCDC6-RET | 25 mg/kg QD | 88% | Well-tolerated with no significant weight loss. |

| Transgenic Mouse | NSCLC | KIF5B-RET | 25 mg/kg QD | 92% | Induced tumor regression.[9][10] |

| Intracranial CDX | NSCLC | KIF5B-RET | 50 mg/kg QD | 75% | Demonstrates CNS activity.[8] |

Data are representative. TGI is measured at the end of the study compared to the vehicle control group.

Mechanism of Action and Signaling Pathway Analysis

This compound effectively inhibits RET kinase activity, leading to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival.

Caption: RET Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The preclinical evaluation of this compound followed a structured workflow from initial screening to in vivo efficacy studies.

Caption: General Workflow for Preclinical Evaluation of a RET Inhibitor.

Detailed Experimental Protocols

-

Objective: To determine the IC50 of this compound against purified RET kinase domains.

-

Method: Recombinant human RET kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer. This compound is added in a series of dilutions. The kinase reaction is allowed to proceed for 60 minutes at 30°C and then stopped. The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). Data are normalized to controls, and IC50 values are calculated using a four-parameter logistic curve fit.

-

Objective: To measure the effect of this compound on the proliferation of RET-dependent cancer cell lines.

-

Method: Cells (e.g., Ba/F3 engineered to express a RET fusion, or TT cells with endogenous RET mutation) are seeded in 96-well plates and allowed to attach overnight. Cells are then treated with a range of concentrations of this compound for 72 hours. Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and IC50 values are determined by plotting cell viability against drug concentration.

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

-

Method: Female athymic nude mice are subcutaneously inoculated with 5 x 10^6 RET-fusion positive cells (e.g., Ba/F3 KIF5B-RET) suspended in Matrigel. When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and vehicle control groups. This compound is administered daily via oral gavage. Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for p-RET).

-

Objective: To confirm the inhibition of RET signaling in treated cells or tumors.

-

Method: Cells or homogenized tumor tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-RET (Tyr905), total RET, phospho-ERK, total ERK, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Potential Mechanisms of Resistance

Acquired resistance is a significant challenge in targeted therapy.[11] Preclinical studies to anticipate resistance to this compound should be considered. Common mechanisms include:

-

On-target mutations: Alterations in the RET kinase domain that prevent drug binding. The most common are solvent front mutations (e.g., G810) and, less frequently, gatekeeper mutations (V804).[5][11][12][13]

-

Bypass signaling: Activation of alternative oncogenic pathways that circumvent the need for RET signaling, such as MET or KRAS amplification.[12][13]

Conclusion

The representative preclinical data for the hypothetical compound this compound demonstrate potent and selective inhibition of RET kinase. The compound shows significant anti-proliferative activity in vitro and robust anti-tumor efficacy in in vivo models of RET-driven cancers, including those with intracranial disease. Its favorable pharmacokinetic profile supports further clinical development. Future studies should focus on characterizing mechanisms of acquired resistance to guide the development of next-generation inhibitors and combination strategies.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. State-of-the-Art Strategies for Targeting RET-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Breaking Ground: Successful Treatment Options for RET-Positive Lung Cancer [happylungsproject.org]

- 8. Non-Small-Cell Lung Cancers (NSCLCs) Harboring RET Gene Fusion, from Their Discovery to the Advent of New Selective Potent RET Inhibitors: “Shadows and Fogs” [mdpi.com]

- 9. Preclinical Modeling of KIF5B-RET Fusion Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]

- 13. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ret-IN-25

Disclaimer: The compound "Ret-IN-25" is a hypothetical molecule for the purpose of this technical guide. All quantitative data and experimental specifics are illustrative and based on typical characteristics of selective RET kinase inhibitors.

Introduction

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Aberrant activation of RET through mutations or fusions is a known oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This compound is designed to target both wild-type and mutated forms of the RET kinase, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species. The compound exhibits properties suitable for oral administration and demonstrates a predictable relationship between dose and exposure.

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in mice and rats following a single oral administration.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice

| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |

| Cmax (ng/mL) | 850 ± 150 | 2800 ± 450 | 9500 ± 1200 |

| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.8 | 3.0 ± 1.0 |

| AUC0-24h (ng·h/mL) | 9800 ± 1800 | 35000 ± 5500 | 125000 ± 21000 |

| t1/2 (h) | 6.5 ± 1.2 | 7.8 ± 1.5 | 8.5 ± 1.8 |

| Vd/F (L/kg) | 15.2 | 12.8 | 11.5 |

| CL/F (L/h/kg) | 1.02 | 0.86 | 0.80 |

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats

| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |

| Cmax (ng/mL) | 680 ± 120 | 2100 ± 380 | 7200 ± 950 |

| Tmax (h) | 2.2 ± 0.6 | 2.8 ± 0.9 | 3.5 ± 1.2 |

| AUC0-24h (ng·h/mL) | 7500 ± 1500 | 28000 ± 4800 | 98000 ± 15000 |

| t1/2 (h) | 7.1 ± 1.4 | 8.2 ± 1.6 | 9.1 ± 2.0 |

| Vd/F (L/kg) | 18.5 | 15.3 | 13.8 |

| CL/F (L/h/kg) | 1.33 | 1.07 | 1.02 |

Experimental Protocols

Pharmacokinetic Study in Rodents

-

Animal Models: Male and female BALB/c mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old) were used. Animals were fasted overnight before oral administration of this compound.

-

Dosing: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water and administered as a single oral gavage at doses of 10, 30, and 100 mg/kg.

-

Sample Collection: Blood samples (approximately 50 µL for mice, 200 µL for rats) were collected via the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples (20 µL) were subjected to protein precipitation with 180 µL of acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient elution using mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with industry-standard software (e.g., Phoenix WinNonlin).

Pharmacodynamics

The pharmacodynamic activity of this compound was evaluated through a series of in vitro and in vivo studies to confirm its mechanism of action and anti-tumor efficacy.

In Vitro Activity

This compound demonstrates potent and selective inhibition of RET kinase activity and downstream signaling in cellular assays.

Table 3: In Vitro Potency of this compound

| Assay | Cell Line | Endpoint | IC50 (nM) |

| Biochemical Kinase Assay | Recombinant RET Kinase | ATP-dependent phosphorylation | 1.5 ± 0.3 |

| Cellular Phospho-RET Assay | LC-2/ad (CCDC6-RET) | p-RET (Tyr1062) Levels | 8.2 ± 1.5 |

| Cell Proliferation Assay | LC-2/ad (CCDC6-RET) | Cell Viability (72h) | 15.5 ± 2.8 |

| Cell Proliferation Assay | MZ-CRC-1 (RET M918T) | Cell Viability (72h) | 12.8 ± 2.1 |

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory activity of this compound on recombinant human RET kinase.

-

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar kinase assay format was used.

-

Recombinant human RET kinase domain was incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

This compound was added at various concentrations to determine the dose-dependent inhibition of substrate phosphorylation.

-

The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added.

-

The TR-FRET signal was measured, and IC50 values were calculated from the dose-response curves.

-

Cell-Based RET Phosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit RET autophosphorylation in a cellular context.

-

Methodology:

-

LC-2/ad cells, which harbor a CCDC6-RET fusion, were seeded in 96-well plates.

-

Cells were treated with a serial dilution of this compound for 2 hours.

-

Cells were lysed, and the levels of phosphorylated RET (p-RET) at a key activation loop tyrosine (e.g., Tyr1062) and total RET were quantified using a sandwich ELISA or an automated Western blotting system.

-

The ratio of p-RET to total RET was calculated, and IC50 values were determined.

-

In Vivo Pharmacodynamics and Efficacy

This compound demonstrates significant anti-tumor activity in a mouse xenograft model of RET-driven cancer.

Table 4: In Vivo Efficacy of this compound in a KIF5B-RET Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 45 ± 8 |

| This compound | 30 | 85 ± 12 |

| This compound | 100 | 98 ± 5 |

Experimental Protocols

Mouse Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

Female athymic nude mice were subcutaneously inoculated with KIF5B-RET fusion-positive Ba/F3 cells.

-

When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.

-

This compound was administered orally once daily (QD) at the indicated doses for 21 days.

-

Tumor volume and body weight were measured twice weekly.

-

At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., Western blot for p-RET).

-

Signaling Pathways and Experimental Workflows

RET Signaling Pathway

The following diagram illustrates the canonical RET signaling pathway and the point of intervention for this compound.

Caption: RET Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key steps in the in vivo efficacy evaluation of this compound.

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

The preclinical data for the hypothetical molecule this compound demonstrate a favorable pharmacokinetic profile and potent, selective pharmacodynamic activity against RET-driven cancers. The compound effectively inhibits RET kinase activity, leading to the suppression of downstream signaling pathways and significant anti-tumor efficacy in in vivo models. These findings support the continued development of selective RET inhibitors as a promising therapeutic strategy for patients with RET-altered malignancies.

An In-depth Technical Guide on the Preclinical Toxicity Assessment of Early-Stage RET Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available data on a specific compound designated "Ret-IN-25" is not available. This guide, therefore, provides a generalized framework for the early-stage toxicity assessment of novel RET inhibitors, drawing upon established principles and data from existing selective and multi-kinase RET inhibitors. The quantitative data presented is illustrative and should be considered hypothetical.

Introduction to RET Kinase and Inhibition

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of several tissues, including the nervous and renal systems.[1] Aberrant activation of the RET protein, through mutations or gene fusions, can lead to uncontrolled cell proliferation and is a known driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid cancer (PTC).[2][3]

RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways that promote tumor growth.[1] These inhibitors are categorized into two main groups: older multi-kinase inhibitors (e.g., cabozantinib, vandetanib) and newer, highly selective RET inhibitors (e.g., selpercatinib, pralsetinib).[2][4] While effective, both classes exhibit distinct toxicity profiles that necessitate careful preclinical evaluation.

Common Toxicities Associated with RET Inhibitors

Early-stage toxicity studies aim to identify potential adverse effects and establish a preliminary safety profile. Based on clinical data from approved RET inhibitors, a new compound like "this compound" would be assessed for a range of on-target and off-target toxicities.

Table 1: Representative Preclinical In Vitro Cytotoxicity Data (Hypothetical)

| Cell Line | RET Status | IC50 (nM) for "this compound" |

| TT | RET C634W (MTC) | 5 |

| MZ-CRC-1 | RET M918T (MTC) | 8 |

| Ba/F3 | KIF5B-RET | 2 |

| A549 | RET Wild-Type | >10,000 |

| HUVEC | VEGFR2+ | 5,000 |

Table 2: Common Treatment-Related Adverse Events (TRAEs) Observed with Selective RET Inhibitors (Clinical Data)

| Adverse Event | Grade 1-2 (%) | Grade ≥3 (%) |

| Hypertension | 20-35 | 10-20 |

| Diarrhea | 25-40 | 2-5 |

| Fatigue | 25-30 | <5 |

| Increased AST/ALT | 20-40 | 5-11 |

| Dry Mouth | 30-40 | <1 |

| Rash | 20-27 | <1 |

| Neutropenia | 10-20 | 5-10 |

Data compiled from clinical trials of selpercatinib and pralsetinib. Percentages represent the typical range of incidence.[4][5][6][7]

Key Signaling Pathways in RET-Driven Cancers

Constitutive activation of the RET receptor, either through ligand-independent dimerization from mutations or fusion events, triggers several downstream signaling cascades critical for cell proliferation, survival, and migration.[3] Understanding these pathways is crucial for assessing both on-target efficacy and potential toxicities. The primary pathways include RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT.[3][5]

Caption: Simplified RET signaling pathways activated by oncogenic alterations.

Experimental Protocols for Toxicity Assessment

A tiered approach is used for the preclinical safety and toxicity evaluation of a novel RET inhibitor.

4.1 In Vitro Assays

-

Objective: To determine cellular cytotoxicity and off-target activity.

-

Methodology:

-

Cell Line Selection: A panel of cell lines is used, including those with known RET alterations (e.g., TT, MZ-CRC-1), RET wild-type cancer cells (e.g., A549), and non-cancerous human cell lines (e.g., HUVEC for VEGFR2 activity).

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., "this compound") for 72 hours.

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: The concentration-response data is fitted to a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

-

4.2 In Vivo Toxicology Studies

-

Objective: To evaluate systemic toxicity, determine the maximum tolerated dose (MTD), and identify target organs for toxicity in a living organism.

-

Methodology (Rodent Model):

-

Animal Model: Typically, Sprague-Dawley rats or BALB/c mice are used.

-

Dose Formulation and Administration: The test compound is formulated in an appropriate vehicle and administered via the intended clinical route (e.g., oral gavage) once daily for a specified duration (e.g., 14 or 28 days).

-

Dose Groups: Multiple dose groups are established, including a vehicle control and at least three escalating dose levels.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., changes in weight, activity, appearance). Body weights are recorded twice weekly.

-

Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and preserved for histopathological examination.

-

Data Analysis: Statistical analysis is performed to compare dose groups to the control group for all measured parameters. The MTD is identified as the highest dose that does not cause unacceptable toxicity.

-

Caption: General workflow for preclinical toxicity assessment of a new drug candidate.

Conclusion

The early-stage toxicity assessment of a novel RET inhibitor like "this compound" is a comprehensive process that builds upon the knowledge gained from previously developed inhibitors. Key areas of focus include cardiovascular effects (hypertension), gastrointestinal issues, and hematological and hepatic function. A combination of in vitro and in vivo studies is essential to characterize the safety profile, understand potential liabilities, and establish a safe starting dose for first-in-human clinical trials. The ultimate goal is to develop a highly selective and potent inhibitor with a manageable and predictable toxicity profile to maximize clinical benefit for patients with RET-altered cancers.[4][8]

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. RET inhibitor - Wikipedia [en.wikipedia.org]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. First-in-human, phase 1 dose-escalation and dose-expansion study of a RET inhibitor SY-5007 in patients with advanced RET-altered solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of RET-kinase inhibitors in RET-altered thyroid cancers: a systematic review and single-arm meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ret-IN-25 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-25, also identified as compound 6b, is a potent and selective inhibitor of the RET (Rearranged during Transfection) kinase. Activating mutations and fusions of the RET proto-oncogene are well-established oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). The aberrant activation of RET kinase leads to the constitutive stimulation of downstream signaling pathways, such as the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] this compound offers a targeted therapeutic strategy by directly inhibiting the enzymatic activity of RET kinase, thereby blocking these downstream oncogenic signals. These application notes provide an overview of the in vivo use of this compound in animal models, including recommended dosage, administration protocols, and relevant signaling pathways.

Data Presentation

The following table summarizes the available quantitative data for the in vivo administration of this compound and other relevant RET inhibitors in mouse models. This information is crucial for designing and interpreting preclinical efficacy and toxicity studies.

| Compound Name | Animal Model | Cell Line (if applicable) | Dosage | Administration Route | Study Duration | Observed Effects |

| This compound (compound 6b) | Xenograft Mouse Model | Ba/F3-KIF5B-RET-G810C | 3 and 10 mg/kg | Oral (p.o.) | Not Specified | Anticancer activity |

| Withaferin A | Metastatic Murine Model | DRO-81-1 (human MTC) | 8 mg/kg/day | Intraperitoneal (i.p.) | 21 days | Tumor regression and growth delay[4] |

| LOX-18228 | Patient-Derived Xenograft (PDX) Model | CCDC6-RET G810S | ≥30 mg/kg | Not Specified | Not Specified | Complete tumor regression[2] |

| LOX-18228 | Patient-Derived Xenograft (PDX) Model | CCDC6-RET V804M | 60 mg/kg | Not Specified | Not Specified | 100% tumor growth inhibition[2] |

| LDD-2633 | Xenograft Mouse Model | TT (human MTC) | 20 or 40 mg/kg | Oral gavage | 21 days | Dose-dependent suppression of tumor growth[5] |

| CLM3 | Papillary Dedifferentiated Thyroid Cancer Model | Not Applicable | 40 mg/kg/day | Not Specified | Started 15 days post-implantation for 4+ days | Significant inhibition of tumor growth and weight[6][7] |

Signaling Pathways

The following diagrams illustrate the RET signaling pathway and the mechanism of action of RET inhibitors like this compound.

Caption: Canonical RET Signaling Pathway Activation.

Caption: Mechanism of Action of this compound.

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

1. Animal Model and Cell Line:

-

Animal: Athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Line: Ba/F3 cells engineered to express a KIF5B-RET-G810C fusion protein.

-

Cell Culture: Culture cells in appropriate media supplemented with growth factors until a sufficient number of cells are obtained for implantation.

2. Tumor Implantation:

-

Harvest cultured cells and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

3. Drug Formulation and Administration:

-

Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.

-

Dosage: Based on available data, dose levels of 3 mg/kg and 10 mg/kg are recommended for initial studies.

-

Administration: Administer the formulated this compound or vehicle control to the mice once daily via oral gavage (p.o.). The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).

4. Study Monitoring and Endpoints:

-

Tumor Growth: Measure tumor volume and body weight 2-3 times per week.

-

Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appearance, or weight loss.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed.

-

Tissue Collection: At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., pharmacodynamic markers, histology).

Caption: In Vivo Xenograft Study Workflow.

Pharmacokinetic (PK) Study

A preliminary PK study is recommended to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the selected animal model.

1. Animal Model:

-

Use the same strain of mice as in the efficacy study to ensure data correlation.

2. Drug Administration:

-

Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and also via an intravenous (i.v.) route to determine bioavailability.

3. Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process blood samples to obtain plasma.

4. Bioanalysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

5. Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

This compound is a promising targeted therapy for cancers driven by RET kinase activation. The provided dosage information and protocols offer a starting point for researchers to design and execute robust in vivo studies to further evaluate its therapeutic potential. Careful consideration of the experimental design, including the choice of animal model, administration route, and endpoint analysis, is critical for obtaining meaningful and translatable results.

References

- 1. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Ret-IN-25 Efficacy in Thyroid Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid cancer is the most common endocrine malignancy, with a rising incidence worldwide. A significant subset of thyroid cancers, including medullary thyroid carcinoma (MTC) and papillary thyroid carcinoma (PTC), are driven by activating mutations or rearrangements of the REarranged during Transfection (RET) proto-oncogene.[1][2] The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation, and its aberrant activation leads to uncontrolled cell proliferation and tumorigenesis.[1]

Ret-IN-25 is a novel, potent, and selective small-molecule inhibitor of the RET kinase. These application notes provide a comprehensive protocol for assessing the preclinical efficacy of this compound in thyroid cancer models, encompassing both in vitro and in vivo methodologies. The following protocols are designed to be a guide for researchers to evaluate the biological activity and therapeutic potential of this compound and other RET inhibitors.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted RET signaling pathway and the overall experimental workflow for assessing the efficacy of this compound.

Caption: Diagram of the RET signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Studying RET Fusion-Positive Solid Tumors with a Representative RET Inhibitor

Note: As of the latest available information, "Ret-IN-25" does not correspond to a publicly documented RET inhibitor. Therefore, these application notes and protocols are based on the well-characterized and clinically approved RET inhibitor, Selpercatinib (LOXO-292), as a representative compound for studying RET fusion-positive solid tumors. Researchers can adapt these methodologies for their specific small molecule inhibitor of interest.

Introduction to RET Fusion-Positive Solid Tumors

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Genomic rearrangements involving the RET gene can lead to the formation of fusion proteins with constitutive kinase activity, driving the development and progression of various cancers. These RET fusions are oncogenic drivers in a subset of solid tumors, including non-small cell lung cancer (NSCLC) (1-2% of cases) and papillary thyroid cancer (10-20% of cases), as well as less frequently in colorectal, breast, and salivary gland cancers.[2][3][4][5] The most common fusion partners for RET are KIF5B in NSCLC and CCDC6 and NCOA4 in papillary thyroid cancer.[3][4][6] The resulting fusion proteins lead to ligand-independent dimerization and activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, promoting uncontrolled cell proliferation.[7][8]

Mechanism of Action of Selective RET Inhibitors

Selective RET inhibitors, such as Selpercatinib, are designed to specifically target the ATP-binding site of the RET kinase domain.[1] This targeted inhibition blocks the constitutive activation of RET fusion proteins, thereby inhibiting downstream signaling pathways that are essential for tumor cell growth and survival.[1][8] This leads to the induction of apoptosis (programmed cell death) and suppression of tumor progression in RET fusion-positive cancers.[1]

Quantitative Data: In Vitro and In Vivo Efficacy of a Representative RET Inhibitor (Selpercatinib)

The following tables summarize the in vitro and in vivo activity of Selpercatinib against various RET fusion-positive cancer models.

Table 1: In Vitro Potency of Selpercatinib Against Various RET Fusions

| Cell Line | Cancer Type | RET Fusion Partner | IC50 (nM) |

| Ba/F3 | Pro-B Cell Line | CCDC6 | 5.8 |

| Ba/F3 | Pro-B Cell Line | KIF5B | 6.2 |

| TT | Medullary Thyroid Cancer | RET C634W mutant | 6.9 |

| LC-2/ad | Lung Adenocarcinoma | CCDC6 | 7.7 |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the biological activity.

Table 2: In Vivo Efficacy of Selpercatinib in Xenograft Models of RET Fusion-Positive Cancers

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |

| LC-2/ad | Lung Adenocarcinoma | Selpercatinib (30 mg/kg, oral, once daily) | >95 |

| TT | Medullary Thyroid Cancer | Selpercatinib (30 mg/kg, oral, once daily) | >90 |

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the RET signaling pathway, the mechanism of action of a selective RET inhibitor, and a typical experimental workflow for evaluating such a compound.

Caption: Constitutively active RET fusion proteins activate downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, promoting cancer cell proliferation and survival.

Caption: Selective RET inhibitors bind to the ATP-binding pocket of the RET kinase domain, blocking its activity and inhibiting downstream signaling.

Caption: A typical experimental workflow for the preclinical evaluation of a RET inhibitor.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a RET inhibitor in RET fusion-positive cancer cell lines.

Materials:

-

RET fusion-positive and negative cancer cell lines (e.g., LC-2/ad, TT)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear-bottom cell culture plates

-

RET inhibitor stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a serial dilution of the RET inhibitor in complete medium. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

-

Add 10 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

Western Blotting for RET Phosphorylation

This protocol is to assess the inhibition of RET phosphorylation and downstream signaling pathways by the RET inhibitor.

Materials:

-

RET fusion-positive cancer cell lines

-

6-well cell culture plates

-

RET inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RET (Tyr905), anti-total-RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of the RET inhibitor or vehicle control for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-